3-benzyl-4-methylidene-1H-quinazolin-2-one
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Overview
Description
3-Benzyl-4-methylidene-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their broad spectrum of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methylidene-1H-quinazolin-2-one typically involves the amination and annulation of benzamides and amidines. A highly efficient copper-mediated tandem C(sp2)–H amination and annulation process is often employed . This method allows for the construction of the quinazolinone framework under mild conditions, making it a valuable approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of quinazolinones can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity, utilizing scalable catalysts, and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-methylidene-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, particularly at the benzyl and methylidene positions, can introduce various substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Industry: In the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methylidene-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A well-known heterocyclic compound with a broad spectrum of pharmacological activities.
Quinoxaline: Another heterocyclic compound with significant biological activities.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness
3-Benzyl-4-methylidene-1H-quinazolin-2-one stands out due to its unique structural features, which allow for diverse chemical modifications and potential applications. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-benzyl-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-14-9-5-6-10-15(14)17-16(19)18(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRJOUAMFWIRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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